Product packaging for Diphenyl N-cyanocarbonimidate(Cat. No.:CAS No. 79463-77-7)

Diphenyl N-cyanocarbonimidate

Cat. No.: B1361328
CAS No.: 79463-77-7
M. Wt: 238.24 g/mol
InChI Key: SLIKWVTWIGHFJE-UHFFFAOYSA-N
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Description

Historical Perspectives on its Emergence as a Synthetic Building Block

The emergence of Diphenyl N-cyanocarbonimidate as a significant synthetic tool can be traced back to the early 1980s. A pivotal moment in its history was the development of a simple and high-yield synthesis method reported by R. Lee Webb and Clifford S. Labaw in 1982. researchgate.netgoogle.com Their work detailed the preparation of the compound from diphenyl carbonate, which is first treated with phosphorus pentachloride and then with cyanamide (B42294). researchgate.net This straightforward synthetic route made the reagent more accessible to the wider chemical community.

The initial research highlighted its utility as a versatile synthon for building various heterocyclic systems under mild reaction conditions. researchgate.net Webb and Labaw demonstrated its effectiveness in preparing functionalized benzimidazoles, benzoxazoles, and triazoles. researchgate.netgoogle.com A key advantage noted in early studies was the stability of the phenoxide ion as a leaving group, which facilitates reactions with even poor nucleophiles, often achieving near-quantitative yields at room temperature. ucl.ac.uk This contrasted favorably with other reagents, such as S-methylisothioureas, as it avoided the production of foul-smelling mercaptans and the O-phenylisourea intermediates were found to be more susceptible to attack by a second nucleophile. ucl.ac.uk These early findings established this compound as a robust and efficient building block, paving the way for its extensive use in heterocyclic chemistry.

Conceptual Significance as a One-Carbon Equivalent Synthon in Contemporary Organic Chemistry

The conceptual importance of this compound in modern organic chemistry lies in its function as a "one-carbon equivalent synthon". ucl.ac.uk This term refers to a reagent that can introduce a single carbon atom between two nucleophiles, effectively stitching them together to form a new ring structure. The mechanism of action for this compound exemplifies this concept perfectly. The synthesis of a heterocyclic compound begins with the addition of a first nucleophile to the central carbon of the reagent, which leads to the formation of an N-cyano-O-phenylisourea intermediate. ucl.ac.uk

This intermediate then reacts with a second, different nucleophile. In this subsequent step, a phenoxy group is displaced, and the resulting intermediate undergoes a spontaneous cyclization to yield the final heterocyclic product. ucl.ac.uk This sequential, one-pot process allows for the construction of a wide variety of ring systems, including:

Hydropyrimidines and hydroquinazolines researchgate.netacs.org

Dihydropyrimidines ucl.ac.uk

Imidazolidin-5-ones ucl.ac.uk

1,2,4-Triazoles researchgate.netchemicalbook.com

N-substituted 2-amino-4H-3,1-benzoxazines sigmaaldrich.comsigmaaldrich.com

Oxadiazoles sigmaaldrich.comsigmaaldrich.com

Benzimidazoles chemicalbook.com

The ability to use two different nucleophiles in a sequential manner provides a high degree of control over the final structure, making it a powerful tool for creating complex and functionally diverse molecules from simple precursors. researchgate.netucl.ac.uk The reliability and versatility of this compound have cemented its status as an essential reagent for chemists engaged in the synthesis of novel heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B1361328 Diphenyl N-cyanocarbonimidate CAS No. 79463-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenoxymethylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIKWVTWIGHFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350786
Record name Diphenyl N-cyanocarbonimidate
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79463-77-7
Record name Diphenyl cyanocarbonimidate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxymethylenecyanamide
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Record name Diphenyl N-cyanocarbonimidate
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Record name diphenoxymethylenecyanamide
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Record name Diphenyl N-Cyanocarbonimidate
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Synthetic Methodologies for Diphenyl N Cyanocarbonimidate

Established Preparative Routes

The synthesis of Diphenyl N-cyanocarbonimidate is predominantly achieved through a well-documented and efficient multi-step process.

Phosphorous Pentachloride and Cyanamide-Mediated Synthesis

A robust and high-yield method for the preparation of this compound was notably developed in the early 1980s. This synthetic route commences with diphenyl carbonate as the starting material. In the first step, diphenyl carbonate is treated with phosphorus pentachloride (PCl₅). This reaction facilitates the formation of the intermediate, 1,1-dichloro-1,1-diphenoxymethane. ucl.ac.uk

The subsequent and final step involves the condensation of this chlorinated intermediate with cyanamide (B42294) (H₂NCN). This reaction affords the desired this compound. This preparative route is recognized for its straightforward nature and its capability for large-scale, high-yield production. ucl.ac.uk The stability of the phenoxide ion as a leaving group is a key advantage of this reagent, enabling reactions with a wide range of nucleophiles under mild conditions, often resulting in near-quantitative yields at room temperature.

Reactant 1Reactant 2IntermediateFinal ProductReported Yield
Diphenyl carbonatePhosphorus pentachloride1,1-dichloro-1,1-diphenoxymethaneThis compoundHigh-Yield (>97% under optimized conditions)

Phenyl Isocyanate and Diphenylamine (B1679370) Condensation Pathways

A theoretical condensation pathway involving phenyl isocyanate and diphenylamine is not an established or recognized method for the synthesis of this compound. The reaction between an isocyanate, such as phenyl isocyanate, and a secondary amine, like diphenylamine, would be expected to proceed via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This reaction characteristically leads to the formation of a substituted urea. In this specific case, the product would be 1,1,3-triphenylurea, rather than this compound. The formation of the N-cyanoimidate functional group is not a plausible outcome of this condensation reaction.

High-Yield and Optimized Synthesis Strategies

To achieve high yields and purity of this compound, particularly through the established phosphorous pentachloride and cyanamide-mediated route, several optimization strategies are crucial.

Anhydrous Conditions: The synthesis is sensitive to moisture. Therefore, maintaining anhydrous (dry) conditions throughout the reaction is critical to prevent the hydrolysis of reactants and intermediates, which could lead to the formation of byproducts such as diphenyl carbonate. The use of molecular sieves can aid in scavenging any residual moisture.

Stoichiometric Control: Precise control of the stoichiometric ratios of the reactants is essential for maximizing the yield. An equimolar ratio (1:1) is typically employed for the key reaction steps to ensure complete conversion and minimize unreacted starting materials.

Reaction Monitoring: The progress of the synthesis can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the timely assessment of the consumption of reactants and the formation of the product, helping to determine the optimal reaction time.

Temperature and Time Management: Limiting the reaction time to under four hours and maintaining a controlled temperature (not exceeding 60°C) can help to prevent thermal decomposition of the product and the formation of unwanted oligomeric byproducts.

Purification: The final product is typically purified by recrystallization. Aprotic solvents, such as dichloromethane, are effective for this purpose, yielding a product with high purity (≥97%). For persistent impurities, gradient sublimation under reduced pressure may be employed as an alternative purification technique.

Byproduct Identification: To ensure the quality of the final product, it is important to identify any potential byproducts. High-resolution mass spectrometry (HR-MS) is a powerful analytical tool for detecting and identifying impurities, such as oligomers or hydrolysis products.

By implementing these optimized strategies, the synthesis of this compound can be carried out efficiently, resulting in a high yield of a pure product suitable for its various applications in organic synthesis.

Reactivity Profiles and Mechanistic Investigations of Diphenyl N Cyanocarbonimidate

Nucleophilic Addition Reactions

The core reactivity of Diphenyl N-cyanocarbonimidate involves the addition of nucleophiles to its electrophilic carbon center. This process initiates a cascade of reactions, ultimately leading to the formation of complex heterocyclic structures. The reaction typically begins with the attack of a primary nucleophile, which sets the stage for further transformations. ucl.ac.ukucl.ac.uk

This compound readily reacts with various nucleophiles, including amino esters and amines. ucl.ac.uk The initial step involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the cyanocarbonimidate. This addition leads to the displacement of one of the phenoxy groups, forming a key intermediate. This reactivity allows for the incorporation of diverse functionalities into the final heterocyclic product, depending on the nature of the starting amine or amino ester. The use of bifunctional nucleophiles, such as amino esters, is fundamental to the subsequent cyclization steps. ucl.ac.ukucl.ac.uk

Table 1: Intermediates in the Reaction of this compound

Reactant Nucleophile Intermediate Formed Key Characteristics

The synthetic utility of this compound is fully realized through sequential nucleophilic addition processes. ucl.ac.ukucl.ac.uk After the formation of the N-cyano-O-phenylisourea intermediate from the first nucleophile, a second nucleophile is introduced. This second nucleophile attacks the same carbon center, leading to the displacement of the remaining phenol group. This sequential addition of two different nucleophiles to a single carbon atom is a key strategy for building molecular complexity. The intermediate formed after the second addition is highly reactive and poised for spontaneous cyclization to form a stable heterocyclic ring. ucl.ac.ukucl.ac.uk

Cyclization Reactions and Selectivity

The intermediates generated from the sequential nucleophilic addition to this compound are designed to undergo spontaneous intramolecular cyclization. This ring-closing step is the culmination of the reaction sequence and results in the formation of various heterocyclic systems. ucl.ac.ukucl.ac.uk

The nature of the nucleophiles used determines the final heterocyclic product. When bifunctional nucleophiles like amino esters are used in a sequential process, the resulting intermediate readily cyclizes. This strategy has been successfully employed for the synthesis of 6-substituted and 5,6-disubstituted-dihydro-4(3H)-pyrimidinones. ucl.ac.ukucl.ac.uk The reaction pathway involves the intramolecular attack of a nucleophilic center from the first reactant onto the electrophilic center derived from the second nucleophile and the original cyanocarbonimidate carbon. This methodology has also been extended to the synthesis of other related heterocyclic structures, such as hydroquinazolines. chemicalbook.com

Table 2: Heterocyclic Products from this compound Cyclization

Product Class Description Starting Materials Example Reference
Dihydro-4(3H)-pyrimidinones 6-substituted and 5,6-disubstituted derivatives This compound, amino esters, secondary nucleophile ucl.ac.ukucl.ac.uk
Imidazolidin-5-ones Substituted with carbocyclic sugar analogues at N-3 This compound, specific amino nucleophiles ucl.ac.ukucl.ac.uk

The cyclization of the complex intermediates can often lead to different regioisomers or stereoisomers. The selectivity of these reactions is a critical aspect of the synthetic design. For instance, in the synthesis of dihydropyrimidines and imidazolidinones, the regioselectivity of the cyclization can be influenced by the substituents on the reactants. ucl.ac.uk It has been shown that substituting a benzyl group for a methyl group on an aspartate-derived nucleophile can improve the regioselectivity of the cyclization, favoring the formation of the dihydropyrimidine over the imidazolidinone. ucl.ac.uk Furthermore, temperature has been identified as a factor that can influence the competition between different cyclization modes, for example, in the synthesis of triazoles versus imidazoles from hydrazine-based nucleophiles. ucl.ac.uk These findings highlight the potential to control the outcome of the reaction by carefully selecting substrates and reaction conditions.

Competition in Cyclization Pathways (e.g., Triazole vs. Imidazole Formation)

The reaction of N-cyano-O-phenylisourea intermediates, derived from this compound and amino acid esters, with hydrazine (B178648) presents a notable case of competitive cyclization, leading to the formation of either triazole or imidazole rings. ucl.ac.uk This competition is highly dependent on reaction conditions, particularly temperature, and the nature of the substituents on the amino acid ester. ucl.ac.ukucl.ac.uk

In a series of experiments, N-cyano-O-phenylisoureas derived from various amino acid esters were treated with hydrazine. At elevated temperatures (reflux in propan-2-ol), the reaction predominantly yields the triazole derivative. However, when the same reactions are conducted at a lower temperature (0°C), the imidazole product is favored. ucl.ac.uk

For instance, the reaction of the N-cyano-O-phenylisourea derived from L-alanine methyl ester with hydrazine at reflux gives the triazole product in 71% yield. In contrast, performing the reaction at 0°C leads to the formation of the corresponding imidazole. A similar temperature-dependent outcome is observed with the derivative from methyl 2-aminobutanoate, which at reflux produces a 9:1 mixture of triazole and a rearranged product, but at lower temperatures yields the imidazole. ucl.ac.uk

This temperature dependence suggests a kinetic versus thermodynamic control scenario. The formation of the imidazole ring is kinetically favored (lower activation energy), while the triazole is the thermodynamically more stable product. The proposed mechanism involves the initial formation of a common intermediate after the addition of hydrazine. This intermediate can then follow two distinct cyclization pathways. One pathway involves the intramolecular attack of the terminal hydrazine nitrogen onto the cyano group carbon to form the triazole ring. The alternative pathway involves the attack of the internal hydrazine nitrogen onto the ester carbonyl carbon, which, after subsequent rearrangement, leads to the imidazole ring. ucl.ac.uk

The influence of substituents on the amino acid ester is also significant. For derivatives of phenylalanine benzyl ester and dimethyl aspartate, treatment with hydrazine leads to bicyclic products where both imidazole and triazole rings are formed, suggesting that the substituent's steric or electronic properties can alter the relative rates of the competing cyclization pathways. ucl.ac.uk

Table 1. Temperature-Dependent Competition in the Reaction of N-Cyano-O-phenylisoureas with Hydrazine ucl.ac.uk
Amino Acid Ester PrecursorReaction TemperatureMajor ProductYield
L-Alanine methyl esterRefluxTriazole71%
L-Alanine methyl ester0 °CImidazole-
Methyl 2-aminobutanoateRefluxTriazole70% (of a 9:1 mixture)
Methyl 2-aminobutanoate0 °CImidazole-

Transformations of the N-Cyanoimine Functional Group

The N-cyanoimine group in derivatives of this compound is a versatile functional group susceptible to various transformations, including replacement by nucleophiles and hydrolytic cleavage. ucl.ac.ukucl.ac.uk

This compound serves as a one-carbon equivalent for the synthesis of a variety of heterocyclic compounds through the sequential addition of two nucleophiles. ucl.ac.uk The initial reaction with a first nucleophile, such as an amino acid ester, yields an N-cyano-O-phenylisourea intermediate. ucl.ac.uk

The second step involves the treatment of this intermediate with a second nucleophile, which displaces the phenoxy group. When a nitrogen nucleophile like hydrazine or its analogues is used, it attacks the isourea carbon, leading to the displacement of phenol. This generates a new intermediate that spontaneously cyclizes to form a heterocyclic ring system, such as the triazoles and imidazoles discussed previously. ucl.ac.ukucl.ac.uk This sequential nucleophilic substitution provides a powerful method for building complex heterocyclic structures from simple precursors.

The cyanoimine portion of the molecules derived from this compound can be removed through hydrolysis. Investigations have been reported on the hydrolytic cleavage of this moiety using strong acid conditions, specifically with trifluoroacetic acid. ucl.ac.ukucl.ac.uk This reaction effectively cleaves the C=NCN bond, offering a method to deprotect or further transform the molecule at that position. This hydrolytic susceptibility highlights a key aspect of the chemical reactivity of the N-cyanoimine functional group.

Rearrangement Reactions

A significant rearrangement reaction observed in systems derived from this compound is the ring expansion of imidazolidin-5-ones. ucl.ac.ukucl.ac.uk These five-membered heterocyclic rings, when subjected to specific conditions, can rearrange to form six-membered dihydro-4(3H)-pyrimidinone-6-carboxylic acids. ucl.ac.uk

This transformation involves a complex intramolecular rearrangement where the imidazolidinone ring is opened and reclosed to form the larger, thermodynamically stable dihydropyrimidinone ring system. The reaction results in the incorporation of a carboxylic acid functional group at the 6-position of the new ring. This ring expansion provides a synthetic route to substituted dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. ucl.ac.ukucl.ac.uk

Stereochemical Investigations

The initial products formed from the reaction of this compound with nucleophiles, the N-cyano-O-phenylisourea intermediates, exhibit interesting stereochemical properties. ucl.ac.uk Variable temperature 1H NMR spectroscopy has demonstrated that these intermediates exist as a mixture of isomers. ucl.ac.ukucl.ac.uk

The origin of this isomerism is attributed to restricted rotation around the C-N single bonds and the potential for E/Z isomerism about the C=N double bond of the cyanoimine group. The presence of different substituents on the nitrogen and oxygen atoms of the isourea core creates a chiral environment, leading to the observation of distinct NMR signals for the different stereoisomers at low temperatures. As the temperature is increased, the rate of interconversion between the isomers increases, leading to coalescence of the NMR signals. This stereoisomerism in the intermediate can potentially influence the stereochemical outcome of subsequent cyclization reactions. ucl.ac.ukucl.ac.uk

Study of Isomerism in N-Cyano-O-phenylisourea Intermediates

The reaction of this compound with a primary nucleophile does not yield a single, stable product but rather leads to the formation of N-cyano-O-phenylisourea intermediates. ucl.ac.ukucl.ac.uk Detailed spectroscopic studies have revealed that these intermediates exist as a mixture of isomers. ucl.ac.ukucl.ac.uk The origin of this stereoisomerism is a key aspect of their chemistry. These intermediates serve as versatile precursors for the synthesis of various heterocyclic compounds through the subsequent displacement of phenol by a second nucleophile, which is followed by a spontaneous cyclization reaction. ucl.ac.ukucl.ac.uk The investigation of this isomerism is fundamental to understanding the reaction pathways and predicting the final product distribution in these synthetic applications.

Analysis of Barriers to Interconversion by Advanced Spectroscopic Methods

Advanced spectroscopic techniques, particularly variable temperature 1H NMR spectroscopy, have been instrumental in analyzing the dynamic nature of the N-cyano-O-phenylisourea intermediates. ucl.ac.ukucl.ac.uk These studies have confirmed the presence of multiple isomers in solution and have been used to investigate the energy barriers associated with their interconversion. By observing changes in the NMR spectrum at different temperatures, such as the broadening and coalescence of signals, researchers can probe the kinetics of the isomerization process. This analysis provides critical data on the relative stability of the isomers and the rotational barriers that separate them, offering insight into the dynamic equilibrium that governs the intermediate species. ucl.ac.ukucl.ac.uk

Table 1: Spectroscopic Analysis of N-Cyano-O-phenylisourea Isomerism

Parameter Method Observation Implication
Isomer Identification 1H NMR Spectroscopy Presence of multiple, distinct sets of signals at low temperatures. Confirms the existence of a mixture of isomers in solution. ucl.ac.ukucl.ac.uk
Dynamic Behavior Variable Temperature 1H NMR Signal broadening and coalescence as temperature increases. Indicates that the isomers are in dynamic equilibrium and interconverting on the NMR timescale. ucl.ac.ukucl.ac.uk

Influence of Substituents on Syn-Anti Isomerization

The specific geometry of the N-cyano-O-phenylisourea intermediates is subject to syn-anti isomerism. The equilibrium between these isomers and the rate of their interconversion can be influenced by the electronic and steric properties of substituents attached to the core structure. While the existence of isomerism has been established, detailed studies on how a wide range of different substituents affect the syn-anti equilibrium are a subject for further investigation. The electronic nature (electron-donating or electron-withdrawing) and the size of these substituents would be expected to modulate the rotational energy barriers and the relative thermodynamic stabilities of the isomeric forms.

Mechanistic Elucidation of Key Transformations

The N-cyano-O-phenylisourea intermediates derived from this compound are pivotal in the synthesis of a diverse range of heterocyclic compounds. ucl.ac.ukucl.ac.uk A general mechanism involves the treatment of the isourea intermediate with a second, different nucleophile. This nucleophile displaces the phenol group, leading to a new intermediate that undergoes a spontaneous intramolecular cyclization to form the final heterocyclic ring. ucl.ac.ukucl.ac.uk

This methodology has been successfully applied to the synthesis of:

6-substituted and 5,6-disubstituted-dihydro-4(3H)-pyrimidinones. ucl.ac.ukucl.ac.uk

Imidazolidin-5-ones. ucl.ac.ukucl.ac.uk

Furthermore, investigations into the reactions with bifunctional nucleophiles like hydrazine have revealed more complex mechanistic pathways. For instance, a temperature-dependent competition between different cyclization modes can lead to the formation of either triazoles or the corresponding imidazoles. ucl.ac.uk This highlights the intricate control that reaction conditions can exert over the final product outcome. Some of the synthesized imidazolidin-5-ones have also been shown to undergo rearrangement to dihydro-4(3H)-pyrimidinone-6-carboxylic acids via a ring expansion reaction. ucl.ac.ukucl.ac.uk

Reactivity in Reverse Electron Demand Diels-Alder Reactions

The Reverse Electron Demand Diels-Alder (IEDDA or DARinv) reaction is a powerful cycloaddition process that is mechanistically distinct from the conventional Diels-Alder reaction. nih.gov In the IEDDA reaction, an electron-deficient diene reacts with an electron-rich dienophile. nih.gov This inversion of electronic requirements makes it highly suitable for the construction of nitrogen-containing heterocyclic systems, as conjugated systems containing nitrogen are often electron-deficient. nih.gov

Key characteristics of the IEDDA reaction include:

Exceptional Kinetics : These reactions are often extremely fast and can proceed without a catalyst, even at low concentrations. rsc.org

Orthogonality : They are highly selective and can occur in complex chemical environments without interfering with other functional groups, making them valuable in bioconjugation. rsc.orgsigmaaldrich.com

Versatility : The reaction is used to synthesize a wide array of highly substituted heteroaromatic ring systems. sigmaaldrich.com

Given the electron-deficient nature of the cyanoimine functionality within this compound and its derivatives, these compounds represent potential substrates for IEDDA reactions. While specific examples involving this compound itself are not extensively detailed, its electronic profile aligns with the class of compounds that could potentially act as the electron-poor component in such cycloadditions.

Table 2: Comparison of Diels-Alder Reaction Types

Feature Normal Electron Demand Reverse Electron Demand
Reactants Electron-rich diene + Electron-poor dienophile Electron-poor diene + Electron-rich dienophile nih.gov
Diene Activation Electron-donating groups Electron-withdrawing groups nih.govsigmaaldrich.com
Dienophile Activation Electron-withdrawing groups Electron-donating groups
Common Dienes Furans, Butadiene Tetrazines, Triazines, Azadienes nih.govsigmaaldrich.com

| Kinetics | Variable, often requires heat | Typically very rapid, often at room temperature nih.govrsc.org |

Applications of Diphenyl N Cyanocarbonimidate in Heterocyclic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of diphenyl N-cyanocarbonimidate allows for its application in the preparation of numerous nitrogen-containing heterocycles, including triazoles, pyrimidines, and various fused bicyclic systems. ucl.ac.uk

The synthesis of 1,2,4-triazoles using this compound is achieved by employing a bifunctional nucleophile, such as hydrazine (B178648) or its analogues. ucl.ac.uk For instance, the reaction of an N-cyano-N'-phenyl-O-phenylisourea (formed from this compound and aniline) with hydrazine leads to the formation of a triazole derivative. ucl.ac.uk A notable aspect of these reactions is the potential for temperature-dependent competition between the formation of triazoles and corresponding imidazoles, which arises from different modes of cyclization. ucl.ac.uk

In addition to simple triazoles, this compound is a precursor for more complex structures like tetraazabicyclo[3.3.0]octanes. The reaction of an O-phenylisourea intermediate with hydrazine in propan-2-ol can yield a tetraazabicyclo[3.3.0]octan-8-one. ucl.ac.uk The outcome of the reaction, whether it yields a triazole, an imidazolone, or the bicyclic system, is highly sensitive to the specific substrate and the reaction conditions employed. ucl.ac.uk

Table 1: Synthesis of a Tetraazabicyclo[3.3.0]octan-8-one Derivative An interactive data table is available in the digital version of this article.

Starting Material Reagent Solvent Conditions Product

This compound is cited as a reagent for the preparation of benzimidazoles. While specific reaction details involving the direct condensation with o-phenylenediamine (B120857) are not extensively detailed in the surveyed literature, related reactions provide insight into the potential synthetic pathway. For example, the precursor to this compound, dichlorodiphenoxymethane, reacts with o-phenylenediamine to yield 2-phenoxybenzimidazole. ucl.ac.uk Similarly, a related synthon, diphenyl N-sulphamoylcarbonimidate, undergoes reaction with o-phenylenediamine to form a bicyclic benzimidazole (B57391) derivative. ucl.ac.uk These examples suggest a mechanism where the two amino groups of o-phenylenediamine act as sequential nucleophiles.

For the synthesis of benzoxazoles, which typically involves the reaction of a C1 synthon with an o-aminophenol, specific methods utilizing this compound are not prominently described. However, the compound is highly effective in synthesizing the closely related, six-membered benzoxazine (B1645224) ring system, as detailed in section 4.1.5.

The synthesis of hydrogenated pyrimidine (B1678525) systems, such as dihydropyrimidinones, is a well-established application of this compound. ucl.ac.uk This is achieved through the sequential addition of nucleophiles. A key example is the reaction of this compound with a β-amino ester like β-alanine methyl ester. ucl.ac.uk The initial reaction forms an N-cyano-O-phenylisourea intermediate, which subsequently undergoes intramolecular cyclization to afford a dihydropyrimidine. ucl.ac.uk This method has been applied to produce various 6-substituted and 5,6-disubstituted-dihydro-4(3H)-pyrimidinones. ucl.ac.uk

Table 2: Synthesis of a Dihydropyrimidine Derivative An interactive data table is available in the digital version of this article.

C1 Synthon Nucleophile Intermediate Product

This compound can be used to synthesize 1,2,4-oxadiazoles. The synthesis proceeds via an intermediate which is then reacted with hydroxylamine (B1172632) to furnish the heterocyclic ring. ucl.ac.uk This reaction demonstrates the versatility of the cyanoimine functional group present in the intermediates derived from this compound.

A direct and efficient synthesis of 4H-3,1-benzoxazine derivatives has been developed using this compound. The reaction with 2-aminobenzyl alcohol results in the formation of 2-N-cyanoimino-4H-1,3-benzoxazine. ucl.ac.uk This product can be further modified to yield N-substituted 2-amino-4H-3,1-benzoxazines. For example, treatment of the 2-N-cyanoimino derivative with an amine, such as benzylamine, in boiling propan-2-ol results in the displacement of cyanamide (B42294) (H₂NCN) and the formation of the corresponding 2-benzylamino-1,3-benzoxazine. ucl.ac.uk

Table 3: Synthesis of N-Substituted 2-Amino-4H-3,1-benzoxazine An interactive data table is available in the digital version of this article.

Step Reactant 1 Reactant 2 Product Byproduct/Leaving Group
1 This compound 2-Aminobenzyl alcohol 2-N-cyanoimino-4H-1,3-benzoxazine Phenol

The general synthetic strategy involving sequential nucleophilic addition to this compound is also applicable to the synthesis of imidazolidin-5-ones. ucl.ac.uk This class of heterocycles is formed when appropriate amino acid derivatives are used as the nucleophilic partners. Research has also shown that some of the resulting imidazolidin-5-ones can undergo a ring expansion reaction, rearranging to form dihydro-4(3H)-pyrimidinone-6-carboxylic acids. ucl.ac.uk

1,2,4-Triazolo[1,5-a]ucl.ac.uknih.govresearchgate.nettriazines

The annulation of a 1,3,5-triazine (B166579) ring onto a 1,2,4-triazole (B32235) core can be achieved using derivatives of this compound. The reaction of an amino derivative of this compound with 3(5)-amino-5(3)-furyl-1,2,4-triazole in refluxing acetonitrile (B52724) illustrates this approach. clockss.org This reaction yields a mixture of the desired cyclized 7-amino-2-furyl-5-(substituted-amino)-1,2,4-triazolo[1,5-a] ucl.ac.uknih.govresearchgate.nettriazine and an uncyclized N-cyano intermediate. clockss.org The uncyclized product can be subsequently converted to the final triazolotriazine through cyclization in hot ethanolic ammonia. clockss.org

This method represents a formal (3+3) heterocyclization, where the 3(5)-amino-1,2,4-triazole provides a three-atom N-C-N fragment, and the N-cyanocarbonimidate derivative acts as a C-N-C synthon. clockss.org

Table 1: Synthesis of 1,2,4-Triazolo[1,5-a] ucl.ac.uknih.govresearchgate.nettriazine Derivative

Reactants Product(s) Conditions Yield

ucl.ac.ukclockss.orgucl.ac.ukTriazolo[1,5-a]quinazolin-5-ones

This compound is an effective reagent for the synthesis of the ucl.ac.ukclockss.orgucl.ac.uktriazolo[1,5-a]quinazolin-5-one scaffold, a class of compounds recognized for their pharmacological potential. nih.govresearchgate.net The synthetic strategy involves the reaction of N-cyanoimidocarbonates, such as this compound, with substituted 2-hydrazinobenzoic acids. nih.gov

Table 2: Synthesis of ucl.ac.ukclockss.orgucl.ac.ukTriazolo[1,5-a]quinazolin-5-ones

Step Description Conditions Outcome
1 Reaction of this compound with 2-hydrazinobenzoic acid Ethanol, triethylamine, ice cooling Formation of intermediate 1,2,4-triazole derivative nih.gov

Formation of Guanidine (B92328) Derivatives

Direct Synthesis of N-Cyanoguanidines and Substituted Guanidines

This compound serves as a precursor for the synthesis of N-cyanoguanidines and other substituted guanidines through the sequential addition of nucleophiles. ucl.ac.ukucl.ac.uk The core of this process is the stepwise displacement of the two phenoxy groups. The reaction of this compound with an amine initially forms an N-cyano-O-phenylisourea intermediate. ucl.ac.ukucl.ac.uk

This intermediate can then react with a second amine, displacing the remaining phenoxy group to generate a substituted guanidine. If hydrazine is used as a nucleophile, an N-cyanoguanidine intermediate is formed, which can then undergo further reactions, such as cyclization. ucl.ac.uk This stepwise approach allows for the synthesis of unsymmetrically substituted guanidines by using different amines in each step. The N-cyanoguanidine moiety is a key structural feature in various biologically active molecules. growingscience.com

Preparation of O-Phenylisoureas

The reaction between this compound and a nucleophile leads to the formation of N-cyano-O-phenylisourea as a stable, often isolable, intermediate. ucl.ac.ukucl.ac.uk This occurs through the nucleophilic attack on the central carbon atom of the imidocarbonate, followed by the elimination of a phenoxide ion. ucl.ac.ukucl.ac.uk

These N-cyano-O-phenylisourea intermediates are versatile for further synthetic transformations. ucl.ac.ukucl.ac.uk Detailed spectroscopic analysis, including variable temperature 1H NMR, has revealed that these intermediates can exist as a mixture of stereoisomers. ucl.ac.ukucl.ac.uk The formation of these O-phenylisourea derivatives represents the first key step in the synthesis of a wide array of heterocyclic compounds and guanidine derivatives from this compound. ucl.ac.ukucl.ac.uk

Role of Diphenyl N Cyanocarbonimidate in Complex Molecule Synthesis

Strategies for Peptide Modification

While not a direct reagent for the modification of intact peptide chains, Diphenyl N-cyanocarbonimidate is instrumental in a key strategy for peptide modification: the synthesis of non-standard amino acid derivatives that are subsequently incorporated into peptides. This approach allows for the introduction of novel functionalities, such as the guanidino group, into specific positions within a peptide sequence. The modification of the amino acid prior to peptide synthesis circumvents issues of selectivity and harsh reaction conditions that might degrade the peptide backbone.

The primary application in this context is the guanylation of the side-chain amino group of ornithine or other amino acid precursors to create arginine analogs. acs.org This pre-synthesis modification strategy is a powerful method for creating peptides with altered structural and functional properties, such as enhanced stability, receptor affinity, or selectivity. nih.gov The introduction of these modified residues can enforce specific conformations or introduce new binding interactions. biosynth.com

Synthesis of N-Guanidino-Modified Arginines and Related Amino Acid Derivatives

This compound is a key reagent for the preparation of N-guanidino-modified arginines and related ornithine derivatives. acs.org The synthesis involves the reaction of an amino acid precursor, such as tert-butyl Nα-Boc-L-ornithinate, with this compound. This reaction forms a stable, crystalline N-cyano-N'-(tert-butoxycarbonyl)-O-phenyl-L-isourea intermediate. acs.orgacs.org This intermediate readily reacts with various nitrogen nucleophiles to produce novel Nδ-cyano-L-arginine and Nδ-heterocyclic L-ornithine analogs. acs.org

This methodology provides a versatile pathway to arginine derivatives that are of significant interest as potential inhibitors of nitric oxide synthases (NOS). acs.orgacs.org The ability to introduce different substituents onto the guanidino group allows for the fine-tuning of the molecule's biological activity.

Table 1: Synthesis of Arginine Analog Precursor using this compound

Reactant Reagent Product Yield Reference

Construction of Biologically Active Compounds (e.g., Cyanoguanidine-Based Histamine Receptor Antagonists)

A significant application of this compound is in the synthesis of cyanoguanidine-based histamine receptor antagonists. The cyanoguanidine moiety is a characteristic "urea equivalent" found in many H₂R antagonists, such as cimetidine. nih.govresearchgate.net this compound provides an efficient route to construct this functional group.

The synthetic strategy typically involves two main steps. First, an amine containing the desired pharmacophoric substructure for one part of the target molecule is reacted with this compound. This forms an N-cyano-O-phenylisourea intermediate. nih.govmdpi.com In the second step, this intermediate is reacted with a second amine component (often a diamine linker attached to another pharmacophoric group), which displaces the phenol and forms the final cyanoguanidine product. nih.govmdpi.comresearchgate.net

This approach has been successfully used to synthesize a series of pharmacological hybrids that combine H₁R and H₂R antagonistic activities in a single molecule. mdpi.comnih.gov For example, mepyramine-type H₁R antagonist substructures have been linked to roxatidine-, tiotidine-, or ranitidine-type H₂R antagonist moieties through a cyanoguanidine bridge formed using this method. mdpi.comnih.gov The resulting compounds have shown potent dual-receptor antagonistic activity. mdpi.comresearchgate.net

Table 2: General Synthetic Pathway for Cyanoguanidine-Based Histamine Receptor Antagonists

Step Reactant 1 Reactant 2 Conditions Intermediate/Product Reference
1 Amine (A-D) This compound Room Temperature, 2 h N-cyano O-phenyl isourea (A1-D1) nih.govmdpi.comresearchgate.net

Utility in the Preparation of Pharmaceutical Intermediates

This compound is a valuable reagent for preparing key intermediates in pharmaceutical synthesis. guidechem.com Its primary role is to facilitate the formation of the guanidine (B92328) or cyanoguanidine functional group, which is a common feature in many biologically active compounds. guidechem.comsigmaaldrich.com

Beyond the synthesis of histamine receptor antagonists, the reagent is used to create a variety of heterocyclic compounds that serve as scaffolds for drug development. ucl.ac.ukucl.ac.uk The sequential addition of nucleophiles allows for the construction of substituted dihydropyrimidinones, imidazolones, and triazoles. ucl.ac.ukucl.ac.uk These heterocyclic systems are foundational structures in many areas of medicinal chemistry. The N-cyano-O-phenylisoureas formed as intermediates are stable enough to be isolated, providing a strategic advantage in multi-step syntheses. ucl.ac.uk This versatility makes this compound an important tool for generating libraries of compounds for drug discovery programs. guidechem.com

Theoretical and Computational Chemistry Studies Relevant to Diphenyl N Cyanocarbonimidate

Theoretical and computational chemistry provide powerful tools for understanding the structure, reactivity, and reaction mechanisms of chemical compounds at the molecular level. For Diphenyl N-cyanocarbonimidate and its derivatives, these methods offer insights that complement experimental findings. This section explores the application of spectroscopic analyses alongside modern computational approaches like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) to elucidate the chemical behavior of this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Transformations and Reaction Catalysis

While diphenyl N-cyanocarbonimidate is primarily utilized as a stoichiometric reagent for the construction of heterocyclic systems, its potential role in catalytic processes remains a largely unexplored frontier. Future investigations could focus on the development of novel synthetic transformations where this compound or its derivatives participate in catalytic cycles.

One promising direction is the exploration of transition metal-catalyzed reactions. The nitrogen and oxygen atoms within the this compound framework could potentially act as ligands for various transition metals. The formation of such metal complexes could unlock new modes of reactivity, enabling transformations that are not accessible under thermal conditions. For instance, metal insertion into the C-O or C-N bonds could generate reactive intermediates capable of participating in cross-coupling reactions, cycloadditions, or C-H functionalization processes. Research in this area would involve the synthesis and characterization of novel organometallic complexes and the systematic investigation of their catalytic activity in a range of organic transformations.

Furthermore, the development of organocatalytic transformations involving this compound is another fertile ground for research. The inherent electrophilicity of the central carbon atom can be modulated by various substituents, and its reactivity could be enhanced or directed by the presence of chiral or achiral organocatalysts. For example, Lewis bases could activate the reagent towards nucleophilic attack, while Brønsted acids could enhance its electrophilicity. The exploration of such catalytic systems could lead to milder, more efficient, and environmentally benign synthetic methodologies.

Development of Asymmetric Synthesis Methodologies Utilizing this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. To date, the application of this compound in asymmetric synthesis has been limited. A significant future direction lies in the development of methodologies that leverage this reagent for the stereocontrolled synthesis of chiral molecules.

One approach involves the use of chiral nucleophiles in reactions with this compound. While this has been explored to some extent, a systematic study with a broader range of chiral amines, alcohols, and other nucleophiles is warranted. This would allow for the synthesis of a diverse library of chiral N-cyano-O-phenylisourea intermediates, which can then be converted into enantiomerically enriched heterocyclic compounds.

A more sophisticated strategy would be the development of catalytic asymmetric reactions. This could involve the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome of the reaction between this compound and a prochiral nucleophile. The design of catalysts that can effectively differentiate between the enantiotopic faces of the nucleophile will be a key challenge.

Another avenue of exploration is the use of this compound as a precursor for the synthesis of novel chiral ligands. The versatile reactivity of this compound could be exploited to introduce chirality and coordinating functionalities, leading to the development of new classes of ligands for asymmetric catalysis.

Advanced Computational Investigations into Reactivity and Selectivity

Computational chemistry offers a powerful tool to gain deeper insights into the reaction mechanisms, reactivity, and selectivity of chemical transformations involving this compound. While experimental studies have provided a wealth of information, a detailed theoretical understanding of the factors governing these reactions is still lacking.

Future computational studies, employing methods such as Density Functional Theory (DFT), could be directed towards several key areas. A thorough investigation of the electronic structure of this compound and its intermediates, such as the N-cyano-O-phenylisoureas, would provide valuable information about their reactivity. Calculation of molecular orbitals, electrostatic potentials, and charge distributions can help in predicting the sites of nucleophilic and electrophilic attack.

Furthermore, computational modeling can be used to elucidate the detailed mechanisms of the cyclization reactions. By mapping the potential energy surfaces of these reactions, it is possible to identify transition states, intermediates, and determine the activation energies for different pathways. This can provide a rational basis for understanding the observed regioselectivity and stereoselectivity, and for predicting the outcome of new reactions. For instance, the temperature-dependent competition between the formation of triazoles and imidazoles could be rationalized through detailed computational analysis of the respective reaction pathways. ucl.ac.uk

Computational studies will also be invaluable in the design of new catalysts and chiral auxiliaries. By modeling the interactions between the substrate, reagent, and catalyst, it is possible to predict which catalyst structures are most likely to provide high levels of stereocontrol. This in-silico screening approach can significantly accelerate the discovery of new and efficient asymmetric synthetic methodologies.

Expanding the Scope of Complex Molecule Synthesis

This compound has proven to be a valuable tool for the synthesis of a variety of heterocyclic compounds, including dihydropyrimidinones, imidazolidin-5-ones, and triazoles. ucl.ac.uk A significant future direction is to expand the application of this reagent to the synthesis of more complex and biologically relevant molecules, such as natural products and their analogues.

The sequential addition of two different nucleophiles to this compound provides a powerful strategy for the rapid construction of molecular complexity. This approach could be applied to the synthesis of complex alkaloids, polycyclic ethers, and other natural product scaffolds. The key will be to design synthetic routes that strategically employ this reagent to form key heterocyclic cores present in these target molecules. For instance, the synthesis of carbocyclic nucleoside analogues has been attempted, and overcoming challenges such as steric hindrance could open doors to novel therapeutic agents. ucl.ac.uk

Furthermore, the development of one-pot, multi-component reactions involving this compound would be highly desirable. Such reactions would allow for the assembly of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly efficient and atom-economical.

The table below summarizes potential areas for future research and their expected outcomes.

Research AreaFocusExpected Outcomes
Novel Synthetic Transformations and Reaction Catalysis Development of catalytic reactions utilizing this compound.New catalytic methodologies, increased reaction efficiency, and access to novel chemical transformations.
Asymmetric Synthesis Methodologies Introduction of stereocontrol in reactions involving this compound.Access to enantiomerically pure heterocyclic compounds and development of new chiral catalysts and ligands.
Advanced Computational Investigations Theoretical studies on reaction mechanisms, reactivity, and selectivity.Deeper understanding of reaction pathways, predictive models for reactivity, and rational design of catalysts.
Expanding the Scope of Complex Molecule Synthesis Application in the synthesis of natural products and other complex molecules.Efficient synthetic routes to biologically active compounds and development of novel multi-component reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diphenyl N-cyanocarbonimidate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound is synthesized via step-wise reactions involving intermediates like (MeO)₂C=N(CN) and sodium phosphanide (Na(PH₂)). Key steps include controlled addition of reagents under inert atmospheres and monitoring reaction progress via thin-layer chromatography (TLC). To ensure high yield (>97%), maintain anhydrous conditions, use stoichiometric ratios (1:1 for Na(PH₂) and imidate precursors), and purify via recrystallization from aprotic solvents like dichloromethane .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the presence of characteristic signals (e.g., cyano group at ~110 ppm in 13^{13}C NMR, aromatic protons at 7.2–7.6 ppm in 1^1H NMR). Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 238.24 .
  • Purity Assessment : Elemental analysis (CHN) should align with theoretical values (C: 65.54%, H: 4.24%, N: 11.76%). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥97% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Work in a fume hood with local exhaust ventilation. Use chemically resistant gloves (nitrile) and safety goggles to prevent skin/eye contact.
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or strong electrophiles .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound with electrophiles in cyclization reactions?

  • Methodological Answer :

  • Experimental Design : React this compound with diverse electrophiles (e.g., alkyl halides, acyl chlorides) in tetrahydrofuran (THF) at –78°C to room temperature. Monitor reaction progress via 31^{31}P NMR (if phosphorylated intermediates form) and isolate products via column chromatography.
  • Optimization : Vary solvent polarity (e.g., DMF for polar electrophiles) and stoichiometry (1:1.2 imidate-to-electrophile ratio) to favor cyclization over polymerization. Kinetic studies (e.g., time-resolved IR) can identify rate-limiting steps .

Q. What strategies are effective for resolving contradictions in spectroscopic data from reactions involving this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR shifts with computational models (DFT calculations) to assign ambiguous peaks. For complex mixtures, use 2D NMR (e.g., HSQC, COSY) to differentiate regioisomers.
  • Contamination Checks : Perform elemental analysis to rule out inorganic byproducts (e.g., phosphates from side reactions). LC-MS/MS can detect trace impurities (<1%) not visible in routine HPLC .

Q. How can side products from this compound synthesis be characterized and minimized?

  • Methodological Answer :

  • Byproduct Identification : Use high-resolution mass spectrometry (HR-MS) to identify oligomers or hydrolysis products (e.g., diphenyl carbonate).
  • Mitigation : Add molecular sieves to scavenge moisture during synthesis. Reduce reaction time (<4 hours) and limit heating (max 60°C) to prevent thermal decomposition. For persistent byproducts, employ gradient sublimation under reduced pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.